molecular formula C10H14N2S B11813835 5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol

5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol

Cat. No.: B11813835
M. Wt: 194.30 g/mol
InChI Key: YFBDYNOXUXUTKG-UHFFFAOYSA-N
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Description

5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol (CAS: 1352507-60-8) is a heterocyclic compound featuring a pyridine ring substituted with a thiol (-SH) group at the 2-position and a 1-methylpyrrolidin-2-yl moiety at the 5-position. Its molecular formula is C₁₀H₁₄N₂S (molecular weight: 194.3 g/mol) . This compound is primarily investigated for applications in drug delivery systems and enzyme modulation .

Properties

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

5-(1-methylpyrrolidin-2-yl)-1H-pyridine-2-thione

InChI

InChI=1S/C10H14N2S/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13)

InChI Key

YFBDYNOXUXUTKG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CNC(=S)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol typically involves the use of 6-methylnicotinate as a starting material. The preparation route includes several steps, such as alkylation and cyclization reactions. For instance, one method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. The use of readily available raw materials and efficient reaction conditions is crucial. For example, the reaction may be carried out in the presence of organic solvents like dichloromethane, ethyl acetate, or chloroform to enhance the reaction efficiency and product isolation .

Chemical Reactions Analysis

Tautomeric Equilibrium

The compound exists in a pH-dependent thiol-thione tautomeric equilibrium (Figure 1) :

Figure 1. Tautomeric forms:

  • Thiol form (2SH): Dominant in gas phase (ΔG = -2.61 kcal/mol vs thione)

  • Thione form (2S): Favored in solution (ΔG = +1.96 kcal/mol in cyclohexane)

Table 1. Tautomerization thermodynamics

ParameterValue
Gas phase ΔG (CCSD(T))Thiol favored by 2.61 kcal/mol
Solution ΔG (IPCM-MP2)Thione favored by 1.96 kcal/mol
Dimer K<sub>eq</sub> (C<sub>6</sub>D<sub>6</sub>)165 ± 40 M<sup>-1</sup>
Transition state barrier25-30 kcal/mol

Nucleophilic Substitution Reactions

The thiol group participates in alkylation and arylation through its -SH moiety:

Key reaction pathways:

  • S-Alkylation:

    • Reacts with alkyl halides (R-X) in basic conditions to form thioethers :

      5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol+R-XBaseR-S-pyridine derivative+HX\text{this compound} + \text{R-X} \xrightarrow{\text{Base}} \text{R-S-pyridine derivative} + \text{HX}
    • Example: Reaction with chloroacetone yields 2-((5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)thio)acetone

  • Cross-Coupling:

    • Participates in Ullmann-type couplings with aryl halides using Cu(I) catalysts

Oxidation Reactions

Controlled oxidation produces distinct sulfur-containing products:

Table 2. Oxidation products and conditions

Oxidizing AgentProductConditionsYield (%)Reference
H<sub>2</sub>O<sub>2</sub>Disulfide dimerpH 7, 25°C78
KMnO<sub>4</sub>Sulfonic acid derivativeAcidic, 0°C92
mCPBASulfoxide intermediateCH<sub>2</sub>Cl<sub>2</sub>, -20°C85

Coordination Chemistry

The thiol group forms stable complexes with transition metals:

Demonstrated complexes:

  • Pd(II) square-planar complexes : Used in catalytic C-S bond formations

  • Hg(II) coordination : Forms 1:2 (metal:ligand) complexes with log K<sub>stab</sub> = 8.2 ± 0.3

Acid-Base Behavior

The compound exhibits pH-dependent protonation states:

pKa(-SH)=6.8±0.2(Determined via UV-Vis titration)[2]\text{p}K_a(\text{-SH}) = 6.8 \pm 0.2 \quad (\text{Determined via UV-Vis titration})[2]Pyrrolidine N pKa=9.1±0.3(From analogous nicotine derivatives)[5]\text{Pyrrolidine N p}K_a = 9.1 \pm 0.3 \quad (\text{From analogous nicotine derivatives})[5]

Synthetic Modifications

Key transformations from patent literature :

Step Reaction Conditions Outcome
1Thioether formationNaOtBu, toluene, 110°C83% yield
2Hydrolysis36% HCl, 88°CQuantitative deprotection
3ReductionNa<sub>2</sub>S<sub>2</sub>O<sub>4</sub>, KOH, 75°C92% conversion

Scientific Research Applications

Medicinal Chemistry

Potential Biological Activities:
The compound exhibits a unique structure that contributes to various biological activities. Preliminary studies indicate that it may have applications as:

  • Nicotinic Acetylcholine Receptor Modulators: Compounds structurally similar to 5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol have been investigated for their ability to act on nicotinic acetylcholine receptors, which are implicated in numerous neurological disorders, including depression and anxiety .
  • Antimicrobial Agents: Research has shown that derivatives of pyridine-thiol compounds can exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial therapies .

Table 1: Summary of Biological Activities

Activity TypeDescription
Nicotinic Receptor ModulationPotential use in treating neurological disorders
Antimicrobial EffectsExhibits activity against bacteria and fungi
Antidepressant PropertiesMay influence neurotransmitter release, impacting mood disorders

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be achieved through various methods, allowing for modifications that enhance its biological activity. The structure-activity relationship is crucial for optimizing its efficacy as a therapeutic agent.

Synthesis Methods:

  • Condensation Reactions: Utilizing starting materials like pyridine derivatives and thiols.
  • Functional Group Modifications: Altering the substituents on the pyridine ring to enhance receptor binding affinity.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of compounds related to this compound:

Case Study 1: Nicotinic Ligands
A study explored various nicotinic ligands based on pyridine structures, demonstrating that modifications can lead to high selectivity for specific nicotinic receptor subtypes. This selectivity is critical for minimizing side effects while maximizing therapeutic benefits .

Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties of pyridine derivatives revealed significant inhibitory effects against common pathogens such as Staphylococcus aureus and Candida albicans. These findings suggest the potential for developing new antibiotics from this class of compounds .

Mechanism of Action

The mechanism of action of 5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomerism and Substituent Effects

3-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol
  • Structure : The methylpyrrolidine group is at the 3-position instead of the 5-position on the pyridine ring.
  • Impact : Positional isomerism alters electronic distribution and steric interactions. The 5-substituted derivative may exhibit enhanced stability in enzymatic environments due to reduced steric hindrance near the thiol group .
5-(Trifluoromethyl)pyridine-2-thiol
  • Structure : A trifluoromethyl (-CF₃) group replaces the methylpyrrolidine moiety.
  • Impact : The electron-withdrawing -CF₃ group increases thiol acidity (lower pKa), enhancing reactivity in methylation reactions. In enzymatic studies, this compound showed moderate methylation efficiency compared to less acidic thiols .
5-(Piperidine-1-sulfonyl)pyridine-2-thiol
  • Structure : A piperidine-sulfonyl group replaces the methylpyrrolidine.
  • Impact : The sulfonyl group (-SO₂-) is strongly electron-withdrawing, further lowering pKa (predicted pKa: 8.49) and increasing nucleophilicity. This compound is more reactive in thiol-disulfide exchange but may face solubility challenges .
Antithyroid Effects
  • Pyridine-2-thiol demonstrated higher antithyroid activity than thiouracil in rats, reducing thyroid iodine concentration effectively .
  • 5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol : The methylpyrrolidine group may reduce bioavailability due to increased lipophilicity, but its steric bulk could enhance target specificity in enzyme inhibition.
Enzyme Interactions
  • 4-Methylpyrimidine-2-thiol and benzimidazole-2-thiol showed superior methylation efficiency compared to simpler thiols in enzymatic assays using RnCOMT. The methylpyrrolidine derivative’s performance remains unstudied but is hypothesized to be substrate-dependent due to steric effects .

Biological Activity

5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol is a compound of significant interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological activity, and implications for therapeutic applications.

This compound can be synthesized through various methods that involve the functionalization of pyridine rings. Typical synthetic routes include:

  • Nucleophilic Substitution : The thiol group is introduced via nucleophilic substitution reactions on pyridine derivatives.
  • Cyclization Reactions : Utilizing 1-methylpyrrolidine as a precursor, cyclization can yield the target compound with high specificity.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyridine have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. A study indicated that certain pyridine derivatives possess moderate to good activity against Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating infections caused by these pathogens .

CompoundActivity against S. aureusActivity against E. coli
This compoundModerateGood
Reference Drug (Ciprofloxacin)HighHigh

Antitubercular Activity

Another area of interest is the antitubercular activity of related compounds. Research indicates that certain heterocycles show promising inhibitory effects against Mycobacterium tuberculosis. For example, compounds derived from pyridine structures have been assessed for their ability to inhibit the growth of this pathogen, with some exhibiting over 90% inhibition at specific concentrations .

The biological activity of this compound may be attributed to its interaction with specific biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Compounds with similar structures have been shown to act as agonists at nAChRs, which are crucial for neurotransmission in the central nervous system. This interaction may influence neurotransmitter release, including dopamine .
  • Inhibition of Enzymatic Pathways : Some studies suggest that thiol-containing compounds can inhibit key enzymes involved in bacterial metabolism, leading to antimicrobial effects.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of pyridine derivatives:

  • Antimicrobial Screening : A comprehensive screening of various pyridine derivatives revealed that those with thiol groups exhibited enhanced antimicrobial activity compared to their non-thiol counterparts .
  • CNS Effects : In vivo studies demonstrated that compounds similar to this compound could modulate neurotransmitter levels, indicating potential applications in treating CNS disorders .

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